molecular formula C28H21N3O5 B3019611 (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide CAS No. 522655-45-4

(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B3019611
CAS RN: 522655-45-4
M. Wt: 479.492
InChI Key: WZCPQJCXEXOLTE-UHFFFAOYSA-N
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Description

This compound is a type of chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory .


Synthesis Analysis

Chalcones are usually synthesized using the Claisen-Schmidt condensation . This involves the condensation of an aromatic aldehyde with an aromatic ketone, in the presence of a base, to form a α,β-unsaturated ketone .


Molecular Structure Analysis

The core structure of chalcones is 1,3-diphenyl-2-propen-1-one, which consists of two aromatic rings (phenyl groups) linked by a three-carbon α,β-unsaturated carbonyl system .


Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions, primarily due to the reactivity of the α,β-unsaturated carbonyl system. They can undergo nucleophilic addition reactions, oxidation reactions, and cyclization reactions to form heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific chalcone derivative would depend on the nature of the substituents on the aromatic rings. Factors that could be influenced by these substituents include the compound’s solubility, melting point, and UV/Vis absorption spectrum .

Scientific Research Applications

Organic Synthesis and Characterization

MPNP has been synthesized and characterized using several experimental techniques, including Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, nuclear magnetic resonance (NMR), and UV-visible spectroscopy. The density functional theory (DFT) method was employed to optimize its molecular structure. Experimental and theoretical data were compared, providing insights into its vibrational modes, electronic transitions, and structural features .

Drug-Likeness and Docking Studies

MPNP was docked to explore its potential as a drug candidate. Additionally, drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were performed.

Mechanism of Action

The exact mechanism of action would depend on the biological activity being considered. For example, some chalcones are thought to exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation .

Future Directions

Future research on chalcone derivatives like this compound could involve exploring their potential biological activities, developing more efficient synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O5/c1-35-26-14-9-19(15-22(17-29)28(32)30-23-10-12-24(13-11-23)31(33)34)16-27(26)36-18-21-7-4-6-20-5-2-3-8-25(20)21/h2-16H,18H2,1H3,(H,30,32)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCPQJCXEXOLTE-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide

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